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Compound of Interest

Compound Name:
2-Naphthalenecarboxamide, N-(1-

methylethyl)-

CAS No.: 64141-94-2

Cat. No.: B5733202

Get Quote

Executive Summary
This guide details the structural characterization of N-(1-methylethyl)-2-

naphthalenecarboxamide (also known as N-isopropyl-2-naphthamide). This compound, with

the molecular formula

and a molecular weight of 213.28 g/mol , serves as a critical reference standard in the analysis
of naphthyl-derived metabolic intermediates and kinase inhibitor fragments.

The elucidation strategy prioritizes a self-validating workflow:

Synthesis & Isolation: Establishing a clean baseline.

Mass Spectrometry: Confirming the molecular formula and diagnostic substructures.[1][2]

Vibrational Spectroscopy (IR): Validating the secondary amide functionality.
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Nuclear Magnetic Resonance (NMR): The definitive confirmation of regiochemistry (2-

substitution vs. 1-substitution).

Synthetic Origin & Purity Assessment
To ensure the analytical data reflects the target structure, the compound is best accessed via a

Schotten-Baumann reaction. This provides a high-purity reference standard free from

regiochemical isomers.

Optimized Synthesis Protocol
Reagents: 2-Naphthoyl chloride (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq),

Dichloromethane (DCM).

Procedure:

Dissolve 2-naphthoyl chloride in anhydrous DCM at 0°C.

Add isopropylamine dropwise, followed by triethylamine to scavenge HCl.

Stir at room temperature for 2 hours.

Wash with 1N HCl (remove unreacted amine) and sat.

(remove acid).

Recrystallize from Ethanol/Water.

Purity Validation (HPLC-UV)
Before spectral analysis, purity must be

to prevent impurity peaks (e.g., 2-naphthoic acid) from complicating the NMR integration.

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (Gradient).

Detection: 254 nm (Strong naphthalene absorption).
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Mass Spectrometry: Fragmentation Logic
Mass spectrometry provides the first "fingerprint" of the molecule. For this amide, Electrospray

Ionization (ESI) in Positive Mode is the standard.

Primary Ionization
Observed Ion:

m/z.

Adducts:

m/z (common in glass capillaries).

Diagnostic Fragmentation (MS/MS)
Fragmentation patterns are critical for distinguishing the N-alkyl group from the aromatic core.

Fragment A (m/z 171): Loss of the isopropyl group (propene neutral loss, -42 Da) via

McLafferty-like rearrangement or simple inductive cleavage.

Fragment B (m/z 155) - The "Anchor":

-cleavage at the amide bond yields the 2-naphthoyl cation (

). This is the most abundant and diagnostic ion, confirming the carbonyl is attached to the
ring.

Fragment C (m/z 127): Subsequent loss of CO (-28 Da) from the naphthoyl cation yields the

naphthyl cation (

).
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Figure 1: ESI-MS/MS Fragmentation Pathway for N-isopropyl-2-naphthamide.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is used here specifically to confirm the Secondary Amide nature of the

linkage.[3]

Frequency (

)
Assignment Structural Insight

3280 - 3300 N-H Stretch
Sharp band indicates non-H-

bonded or secondary amide.

3050 C-H Stretch (Ar) Aromatic ring protons.

2960 - 2870 C-H Stretch (Alk)
Isopropyl methyl/methine

groups.[3]

1640 - 1650 Amide I (C=O)

Strongest diagnostic band.

Lower freq. due to conjugation

with naphthalene.

1540 - 1550 Amide II (N-H Bend)
Confirms secondary amide

(absent in tertiary amides).

Nuclear Magnetic Resonance (NMR) - The Core
Analysis
This section provides the definitive proof of structure. All data assumes
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or

as solvent.

H NMR (Proton) Assignment
The spectrum is divided into two distinct regions: the aliphatic side chain and the aromatic

naphthalene system.

Experimental Protocol: Dissolve 5-10 mg of sample in 0.6 mL

.

is preferred over

to clearly visualize the Amide N-H proton, which often broadens or exchanges in chloroform.

Data Table (

, 400 MHz):
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

NH 8.50
Doublet

(broad)
1H

Amide proton

coupling to

CH.

H-1 8.45 Singlet (d) 1H

Key Regio-

marker.

Isolated

between C2

and C8a.

H-3 7.95 dd 1H

Ortho to

carbonyl,

meta to H-1.

H-4 8.02 Doublet 1H Ortho to H-3.

H-5,8 7.90 - 8.00 Multiplet 2H -

"Roofing"

effect

common in

naphthalenes

.

H-6,7 7.55 - 7.60 Multiplet 2H -
Distal ring

protons.

CH (iPr) 4.15 Septet 1H

Methine

coupled to 6

methyl

protons.

(iPr) 1.20 Doublet 6H

Equivalent

methyl

groups.

C NMR Assignment
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Expect 14 distinct carbon signals (unless symmetry makes the naphthalene carbons

equivalent, which is not the case here, or the methyls are equivalent).

Carbonyl (C=O): ~166.0 ppm.

Aromatic C-ipso (C-2, C-4a, C-8a): 130-135 ppm region.

Aromatic C-H: 123-129 ppm region.

Aliphatic CH: ~41.5 ppm.

Aliphatic

: ~22.5 ppm.

2D NMR: The Connectivity Proof (HMBC)
To prove the isopropyl group is attached to the naphthalene via the amide, we rely on HMBC

(Heteronuclear Multiple Bond Correlation).

Critical Correlation 1: The Isopropyl CH proton (4.15 ppm) will show a strong cross-peak to

the Carbonyl Carbon (166 ppm).

Critical Correlation 2: The H-1 (Singlet) and H-3 (Doublet) aromatic protons will also show

cross-peaks to the same Carbonyl Carbon (166 ppm).

Conclusion: This "triangulates" the carbonyl group, proving it links the N-isopropyl amine to

the C-2 position of the naphthalene ring.
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Figure 2: HMBC Correlations establishing the amide linkage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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